2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole
Description
2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a triazole ring, which is further substituted with a chlorobenzyl sulfanyl group and a phenyl group
Properties
Molecular Formula |
C22H15ClN4S2 |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H15ClN4S2/c23-17-10-6-7-15(13-17)14-28-21-25-20(16-8-2-1-3-9-16)27(26-21)22-24-18-11-4-5-12-19(18)29-22/h1-13H,14H2 |
InChI Key |
WDNOGTQOYCTSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=NC4=CC=CC=C4S3)SCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The benzothiazole and triazole intermediates are then coupled using a chlorobenzyl sulfanyl group and a phenyl group under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2.1. Sulfanyl Group Modifications
The sulfanyl linker (–S–) undergoes displacement reactions with nucleophiles:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic ethanol yields S-alkyl derivatives .
-
Oxidation : Treatment with HO/acetic acid converts –S– to sulfoxide (–SO–) or sulfone (–SO–).
Example :
2.2. Triazole Ring Functionalization
The 1,2,4-triazole core participates in:
-
N-Alkylation : Reaction with phenacyl bromides forms fused imidazopyrimidines .
-
Cycloaddition : [4+1] cycloaddition with benzoyl cyanide under microwave irradiation generates pyrimidine derivatives .
Notable reaction :
3.1. Benzothiazole-Mediated Cyclization
The benzothiazole moiety facilitates intramolecular cyclization:
-
Michael addition : With enamines to form pyrimidine derivatives (e.g., 13a ) .
-
Thiazolidinone formation : Reaction with thiourea derivatives under reflux .
Spectral data for cyclized product (13a) :
3.2. Ring-Opening via Nucleophilic Attack
The triazole ring undergoes cleavage in strong acidic/basic conditions:
Catalytic and Solvent Effects
Reaction outcomes are highly dependent on conditions:
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Knoevenagel condensation | Triethylamine | Ethanol | 60°C (MW) | 92% |
| N-Alkylation | KOH | Dioxane | Reflux | 78% |
| Sulfanyl oxidation | – | Acetic acid | 25°C | 65% |
Biological Activity Correlation
Structural modifications impact bioactivity:
-
Antimicrobial activity : S-Methyl derivatives show enhanced Gram-positive bacterial inhibition (MIC: 3.25 µg/mL vs. Mycobacterium tuberculosis) .
-
Anticancer potential : Pyrimidine-fused analogs exhibit cytotoxicity via topoisomerase inhibition .
Comparative Reactivity with Analogues
| Compound | Structural Difference | Reactivity Profile |
|---|---|---|
| 1-{[5-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}benzothiazole | Pyrazole instead of triazole | Lower electrophilic substitution tendency |
| 2-(4-Chlorobenzylthio)-5-methylbenzothiazole | Methyl substituent | Increased stability under oxidative conditions |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole have been synthesized and tested against various Gram-positive and Gram-negative bacteria.
Case Study: Synthesis and Evaluation
In a study on triazole derivatives, compounds were synthesized via cycloaddition reactions and evaluated for their antibacterial activity. Some derivatives exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 31.2 µg/mL . The presence of the triazole ring enhances solubility and binding affinity to biological targets, making these compounds promising candidates for antibiotic development.
Antifungal Properties
The compound's structure suggests potential antifungal activity. Triazoles are known for their ability to disrupt fungal cell membranes by inhibiting ergosterol synthesis.
Research Insights
A study indicated that triazole derivatives demonstrated varying degrees of antifungal activity against Candida species. The introduction of a benzothiazole moiety is believed to enhance the interaction with fungal targets due to improved lipophilicity and molecular stability .
Anticancer Activity
The benzothiazole and triazole frameworks are recognized for their anticancer properties. Compounds containing these moieties have been investigated for their ability to induce apoptosis in cancer cells.
Case Study: Mechanistic Studies
Research has shown that triazole derivatives can inhibit cancer cell proliferation through multiple pathways, including cell cycle arrest and apoptosis induction. For example, specific derivatives have been reported to target the PI3K/Akt signaling pathway, which is crucial in cancer cell survival .
Chemical Scaffold in Drug Development
The unique structure of 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole provides a versatile scaffold for further modifications aimed at enhancing biological activity or reducing toxicity.
Applications in Medicinal Chemistry
Researchers utilize this compound as a template for synthesizing new derivatives with improved pharmacological profiles. The ability to modify the side chains allows for the exploration of structure-activity relationships (SAR), facilitating the discovery of new therapeutic agents .
Summary Table of Biological Activities
| Activity Type | Compound Structure | Notable Findings |
|---|---|---|
| Antibacterial | Triazole derivatives with benzothiazole | Effective against Gram-positive/negative bacteria |
| Antifungal | Triazoles with modified side chains | Inhibition of Candida species |
| Anticancer | Benzothiazole-triazole hybrids | Induction of apoptosis via PI3K/Akt pathway |
| Chemical Scaffold | Versatile modifications possible | Enhanced biological activity through SAR exploration |
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar compounds to 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole include:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives have similar triazole rings but lack the benzothiazole moiety.
Chlorobenzyl Compounds: Compounds like 3-chlorobenzyl chloride and 3-chlorobenzyl alcohol share the chlorobenzyl group but differ in their overall structure.
The uniqueness of 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole is a member of the triazole and benzothiazole family, known for its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring linked to a benzothiazole moiety, which contributes to its biological activity.
Compounds like this one often exert their effects through various mechanisms:
- Inhibition of Kinases : Studies have shown that benzothiazole derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For instance, a related compound demonstrated IC50 values of 0.17 µM against VEGFR-2, indicating potent inhibitory effects on angiogenesis and tumor growth .
- Induction of Apoptosis : Some derivatives have been found to induce apoptosis in cancer cells. For example, compounds similar to this one have shown significant increases in apoptotic cell populations compared to untreated controls .
Biological Activities
The biological activities associated with 2-{3-[(3-chlorobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole include:
-
Anticancer Activity :
- In vitro studies indicate that triazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The compound's ability to inhibit cell proliferation has been linked to its action on specific signaling pathways involved in tumor growth.
-
Antimicrobial Properties :
- Similar benzothiazole compounds have demonstrated antibacterial and antifungal activities. For instance, compounds derived from benzothiazoles showed high efficacy against Gram-positive and Gram-negative bacteria .
- The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 µg/mL against tested organisms .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study focused on a closely related compound demonstrated that it significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 95 nM. The study highlighted the compound's potential as a dual inhibitor targeting both BRAFV600E and CRAF pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various benzothiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as effective agents in combating infections caused by resistant strains .
Summary of Biological Activities
| Activity Type | Mechanism/Target | IC50/Effectiveness |
|---|---|---|
| Anticancer | Inhibition of RTKs | IC50 ~ 0.17 µM (VEGFR-2) |
| Induction of Apoptosis | Increased apoptotic cell population | Significant increase observed |
| Antimicrobial | Broad-spectrum activity | MIC ~ 50 µg/mL |
| Anti-inflammatory | Modulation of inflammatory pathways | Not quantified |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:
- Step 1: Reacting 3-chlorobenzyl mercaptan with a pre-functionalized triazole precursor to introduce the sulfanyl group via nucleophilic substitution.
- Step 2: Coupling the triazole intermediate with a benzothiazole moiety using cross-coupling agents like Pd catalysts or microwave-assisted protocols (as seen in analogous triazole syntheses) .
- Optimization: Statistical methods like Design of Experiments (DoE) can reduce trial-and-error by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading). For example, solvent choice (DMF vs. THF) significantly impacts yield due to differences in solubility and reaction kinetics .
Advanced: How can computational chemistry resolve contradictions in spectroscopic data during structural validation?
Answer:
Discrepancies in NMR or IR spectra often arise from tautomerism or dynamic molecular behavior. Methodological solutions include:
- DFT Calculations: Comparing computed NMR chemical shifts (using Gaussian or ORCA software) with experimental data to identify dominant tautomers or conformers .
- X-ray Crystallography: Resolving ambiguities by determining the crystal structure (e.g., bond angles, torsion angles) to confirm the triazole-benzothiazole linkage .
- Dynamic NMR Studies: Analyzing variable-temperature NMR to detect rotational barriers in the benzylsulfanyl group, which may cause signal splitting .
Basic: What analytical techniques are critical for characterizing this compound's purity and stability?
Answer:
- HPLC-MS: Quantifies purity and detects by-products (e.g., oxidation of the sulfanyl group to sulfone derivatives) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability under controlled heating rates (e.g., decomposition onset >200°C suggests suitability for high-temperature applications) .
- UV-Vis Spectroscopy: Monitors photostability by tracking absorbance changes under UV irradiation, critical for applications in photodynamic studies .
Advanced: How can reaction mechanisms for sulfanyl group transformations be elucidated to guide functionalization?
Answer:
- Kinetic Isotope Effects (KIE): Deuterating the sulfanyl hydrogen to study proton-transfer steps in oxidation reactions (e.g., using H2O2 as an oxidant) .
- Trapping Intermediates: Using radical scavengers (e.g., TEMPO) to identify if sulfoxide formation proceeds via radical or ionic pathways .
- In Situ IR Spectroscopy: Monitoring real-time reaction progress to detect transient intermediates (e.g., sulfenic acid) during oxidation .
Advanced: What strategies address low yields in the final coupling step between triazole and benzothiazole moieties?
Answer:
- Microwave-Assisted Synthesis: Enhances reaction efficiency by reducing time and improving regioselectivity (e.g., 30% yield increase at 100°C for 10 minutes vs. conventional heating) .
- Ligand Screening: Testing Pd-based catalysts with bulky phosphine ligands (e.g., XPhos) to minimize steric hindrance during cross-coupling .
- Solvent Optimization: Using polar aprotic solvents like DMSO to stabilize charged intermediates and improve reaction homogeneity .
Basic: How can researchers validate the biological activity of this compound against computational predictions?
Answer:
- Molecular Docking: Predict binding affinity to target proteins (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite, followed by experimental validation via:
Advanced: What environmental factors influence the compound's degradation, and how can stability studies be designed?
Answer:
- Accelerated Stability Testing: Exposing the compound to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, followed by HPLC analysis to quantify degradation products .
- Light Exposure: Using a solar simulator to assess photodegradation pathways (e.g., benzothiazole ring cleavage) and identify protective additives (e.g., antioxidants) .
- pH-Dependent Studies: Monitoring hydrolysis rates in buffers (pH 1–13) to determine optimal storage conditions (e.g., neutral pH for long-term stability) .
Advanced: How can contradictory data on the compound's solubility be reconciled for formulation studies?
Answer:
- Solvatochromic Analysis: Measuring solubility in solvents of varying polarity (e.g., water, ethanol, DCM) and correlating with Hansen solubility parameters .
- Co-solvency Approaches: Using blends like PEG-400/water to enhance aqueous solubility while maintaining chemical stability .
- Particle Size Reduction: Employing nano-milling or spray drying to increase surface area and dissolution rates, validated by dynamic light scattering (DLS) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Toxicity Screening: Conducting Ames tests for mutagenicity and acute toxicity assays (OECD guidelines) to establish safe exposure limits .
- Personal Protective Equipment (PPE): Using nitrile gloves, fume hoods, and respiratory protection during synthesis to avoid dermal/airborne exposure .
- Waste Disposal: Neutralizing sulfanyl-containing by-products with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental contamination .
Advanced: How can researchers leverage structure-activity relationships (SAR) to design more potent analogs?
Answer:
- Bioisosteric Replacement: Substituting the 3-chlorobenzyl group with fluorinated or heterocyclic moieties to enhance target binding (e.g., 4-fluorobenzyl in analogous compounds showed 2x potency) .
- Scaffold Hopping: Modifying the triazole-benzothiazole linkage to pyrazole or oxadiazole systems while retaining key pharmacophores .
- Pharmacokinetic Profiling: Assessing metabolic stability in liver microsomes and plasma protein binding to prioritize analogs with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
